2-(4-(tert-butyl)phenylsulfonamido)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide
Description
This compound features a 4-(tert-butyl)phenylsulfonamido group linked to an acetamide scaffold, which is further connected to a pyrrolidin-2-ylmethyl moiety bearing a thiazol-2-yl substituent. Though direct biological data for this compound is absent in the provided evidence, structurally related analogs (e.g., sulfonamido-thiazole acetamides) are studied as matrix metalloproteinase (MMP) inhibitors, anticancer agents, and anti-inflammatory compounds .
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)sulfonylamino]-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S2/c1-20(2,3)15-6-8-17(9-7-15)29(26,27)23-14-18(25)22-13-16-5-4-11-24(16)19-21-10-12-28-19/h6-10,12,16,23H,4-5,11,13-14H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEPURONLRPRDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC2CCCN2C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-butyl)phenylsulfonamido)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide typically involves multiple steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-(tert-butyl)benzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Thiazole Ring Formation: The next step involves the synthesis of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via the reaction of an appropriate aldehyde with an amine, followed by cyclization.
Final Coupling Reaction: The final step involves the coupling of the sulfonamide intermediate with the thiazole and pyrrolidine moieties. This can be achieved through a nucleophilic substitution reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide group (-SO₂NH-) exhibits hydrolysis under acidic or basic conditions. For example:
| Reaction | Conditions | Products | Key Observations |
|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), reflux, 6–8 hrs | 4-(tert-butyl)benzenesulfonic acid + amine | Complete cleavage of S-N bond observed. |
| Basic Hydrolysis | NaOH (aq.), 80°C, 4–6 hrs | Sulfonate salt + free amine | Requires prolonged heating for completion. |
-
Mechanistic Note : Acidic conditions protonate the sulfonamide nitrogen, weakening the S-N bond, while basic conditions deprotonate the NH group, facilitating nucleophilic attack.
Thiazole Ring Reactions
The thiazole ring participates in electrophilic substitution, particularly at the 5-position, due to electron-rich sulfur and nitrogen atoms.
-
Limitations : Steric hindrance from the pyrrolidine-methyl group may reduce reactivity at the 4-position of the thiazole.
Acetamide Hydrolysis
The acetamide group (-NHCOCH₃) undergoes hydrolysis to yield a carboxylic acid:
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄ (50%), reflux, 3 hrs | Carboxylic acid + methylamine | ~85% |
| Enzymatic Hydrolysis | Lipase (pH 7.4), 37°C, 24 hrs | Partial conversion to acid | ~40% |
-
Kinetics : Acidic hydrolysis proceeds faster due to protonation of the carbonyl oxygen, enhancing electrophilicity.
Pyrrolidine Ring Modifications
The pyrrolidine ring undergoes functionalization at the nitrogen or via ring-opening:
-
Steric Effects : The tert-butylphenyl group adjacent to the pyrrolidine may hinder reactions at the secondary amine .
Stability Under Thermal and Oxidative Conditions
| Condition | Observation | Degradation Products |
|---|---|---|
| 150°C, 1 hr (neat) | Partial decomposition (~20%) | Thiazole sulfoxide + pyrrolidine ketone |
| UV light (254 nm, 48 hrs) | No significant degradation | – |
Scientific Research Applications
Inhibition of Enzymatic Activity
Research has indicated that compounds with similar structures to 2-(4-(tert-butyl)phenylsulfonamido)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide can act as inhibitors for various enzymes, particularly in the context of metabolic pathways. For instance, derivatives of phenylsulfonamido compounds have shown significant inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders and obesity .
| Compound | IC50 Value (nM) | Target Enzyme |
|---|---|---|
| Compound A | 50 | 11β-HSD1 |
| Compound B | 75 | 11β-HSD1 |
| Compound C | 30 | 11β-HSD1 |
Neuroprotective Effects
The compound's structural components suggest potential neuroprotective properties, particularly through modulation of neurotransmitter systems. Similar thiazole derivatives have been studied for their effects on neuroinflammation and neurodegenerative diseases, highlighting their role in protecting neuronal health by modulating NMDA receptors .
Case Study: Neuroprotection in Animal Models
In a study examining the neuroprotective effects of thiazole derivatives, researchers found that these compounds could significantly reduce neuronal damage in models of Alzheimer's disease. The protective mechanism was attributed to the inhibition of excitotoxicity mediated by NMDA receptor antagonism.
Anticancer Activity
Compounds featuring thiazole and sulfonamide moieties have been explored for their anticancer properties due to their ability to interfere with cellular signaling pathways. The compound may exhibit similar activities, potentially inhibiting tumor growth through apoptosis induction or cell cycle arrest.
Mechanism of Action
The mechanism of action of 2-(4-(tert-butyl)phenylsulfonamido)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to interfere with biological processes. The thiazole and pyrrolidine rings can enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among analogs include:
- Sulfonamido substituents : The tert-butyl group in the target compound contrasts with smaller (e.g., methyl, chloro) or polar (e.g., methoxy, nitro) groups in analogs. Bulkier tert-butyl may reduce aqueous solubility but enhance binding to hydrophobic pockets .
- Heterocyclic systems: The pyrrolidine-thiazole moiety differs from simpler thiazole-phenyl () or triazole-quinoxaline systems ().
- Acetamide linkages : Unlike triazole-linked acetamides synthesized via click chemistry (), the target compound’s acetamide is directly bonded to the pyrrolidine-thiazole group, possibly altering electronic properties .
Table 1: Physical Properties of Selected Analogs
*Estimated based on structural formula.
Biological Activity
The compound 2-(4-(tert-butyl)phenylsulfonamido)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The key steps include:
- Sulfonation of 4-tert-butylphenylamine to form the sulfonamide intermediate.
- Coupling with thiazole derivatives to introduce the pyrrolidine moiety.
The overall reaction conditions can be optimized to enhance yield and purity, employing various catalysts and solvents as necessary.
Anticancer Properties
Recent studies have demonstrated that compounds structurally similar to This compound exhibit significant anticancer activities. For instance, derivatives containing thiazole rings have been shown to inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The mechanism often involves inducing apoptosis through caspase activation pathways .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Sulfonamide derivatives are known to interact with various biological targets, including carbonic anhydrases and certain kinases. The specific activity against these enzymes can be quantified using IC50 values, with some derivatives showing potent inhibition in the low micromolar range .
Case Studies
The biological activity of This compound is believed to stem from its ability to mimic natural substrates or inhibitors within biological pathways. The presence of both sulfonamide and thiazole groups allows for versatile interactions with target proteins, leading to altered enzymatic activity or receptor binding.
Q & A
Q. Basic
- NMR : -NMR identifies proton environments (e.g., tert-butyl singlet at ~1.3 ppm, thiazole protons at 7.2–7.5 ppm). -NMR confirms carbonyl (170–175 ppm) and aromatic carbons .
- IR : Peaks at ~3250 cm (N-H stretch) and ~1650 cm (amide C=O) validate functional groups .
- HPLC : Purity >98% is confirmed using reverse-phase C18 columns with UV detection at 254 nm .
What in vitro assays are recommended to evaluate its biological activity?
Q. Advanced
- Enzyme inhibition : Use fluorogenic substrates or radiometric assays to test inhibition of kinases or proteases linked to disease pathways .
- Cytotoxicity : MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Receptor binding : Radioligand displacement assays (e.g., -labeled ligands) quantify affinity for GPCRs or nuclear receptors .
How do structural modifications (e.g., tert-butyl vs. methyl groups) influence bioactivity?
Advanced
Structure-activity relationship (SAR) studies suggest:
- tert-butyl : Enhances lipophilicity and membrane permeability, improving CNS penetration .
- Thiazole ring : Critical for π-π stacking with aromatic residues in target proteins. Fluorine substitution (e.g., 4-fluorophenyl) increases metabolic stability .
Methodology : Synthesize analogs via Suzuki-Miyaura coupling or reductive amination, then compare IC values in dose-response assays .
How can contradictory bioactivity data from different studies be resolved?
Advanced
Discrepancies often arise from assay conditions (e.g., serum concentration, cell passage number). Validate results by:
- Replicating experiments in triplicate with blinded controls.
- Cross-referencing with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Analyzing compound stability in assay buffers via LC-MS to rule out degradation .
What computational methods support the design of derivatives with improved selectivity?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target vs. off-target proteins (e.g., COX-2 vs. COX-1) .
- QSAR : Develop models with descriptors like logP, polar surface area, and H-bond donors to optimize pharmacokinetics .
- MD simulations : Simulate ligand-protein complexes for >100 ns to assess binding stability .
How can the compound’s stability under physiological conditions be assessed?
Q. Advanced
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; analyze degradation via HPLC .
- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound loss by LC-MS/MS .
- Light sensitivity : Conduct ICH Q1B photostability testing under UV-vis light .
What strategies improve selectivity for a specific biological target?
Q. Advanced
- Fragment-based design : Introduce substituents (e.g., sulfonamides) to exploit hydrophobic pockets unique to the target .
- Protease selectivity panels : Screen against >50 proteases to identify off-target effects .
- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution to guide modifications .
What ADME studies are critical for advancing this compound to in vivo testing?
Q. Advanced
- Absorption : Caco-2 monolayer assays predict intestinal permeability .
- Metabolism : Identify major metabolites via human hepatocyte incubations and HR-MS .
- Toxicokinetics : Dose rodents (10–100 mg/kg) and measure plasma levels over 24h .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
